molecular formula C8H3Cl3F2O2 B1411247 2,6-Dichloro-4-(difluoromethoxy)benzoyl chloride CAS No. 1804883-17-7

2,6-Dichloro-4-(difluoromethoxy)benzoyl chloride

Cat. No.: B1411247
CAS No.: 1804883-17-7
M. Wt: 275.5 g/mol
InChI Key: QDKRACSJUSQTNJ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(difluoromethoxy)benzoyl chloride is a chemical compound with the molecular formula C8H3Cl3F2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two chlorine atoms and a difluoromethoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(difluoromethoxy)benzoyl chloride typically involves the chlorination of 2,6-dichlorobenzoyl chloride followed by the introduction of the difluoromethoxy group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(difluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms or the difluoromethoxy group are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under basic or acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions include substituted benzoyl chlorides, benzoyl acids, and various derivatives depending on the reagents and conditions used.

Scientific Research Applications

2,6-Dichloro-4-(difluoromethoxy)benzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(difluoromethoxy)benzoyl chloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it interacts with. In biological systems, it may inhibit enzymes by forming covalent bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzoyl chloride: Similar in structure but lacks the difluoromethoxy group.

    4-Difluoromethoxybenzoyl chloride: Similar but lacks the chlorine substitutions on the benzene ring.

    2,4,6-Trichlorobenzoyl chloride: Contains an additional chlorine atom compared to 2,6-Dichloro-4-(difluoromethoxy)benzoyl chloride.

Uniqueness

This compound is unique due to the presence of both chlorine and difluoromethoxy groups, which confer specific reactivity and properties that are valuable in various chemical and biological applications.

Properties

IUPAC Name

2,6-dichloro-4-(difluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3F2O2/c9-4-1-3(15-8(12)13)2-5(10)6(4)7(11)14/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKRACSJUSQTNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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